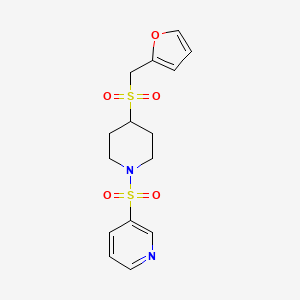

3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c18-23(19,12-13-3-2-10-22-13)14-5-8-17(9-6-14)24(20,21)15-4-1-7-16-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZPWDPQQWVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a pyridine ring, piperidine moiety, and furan-derived sulfonyl groups. The presence of these functional groups is believed to enhance its reactivity and interaction with biological targets.

Preliminary studies suggest that this compound may interact with several biological targets, including:

- Neurotransmitter Receptors : It is hypothesized that the compound may modulate neurotransmitter systems, potentially influencing pain perception and inflammatory responses.

- Enzymatic Inhibition : The sulfonyl groups may facilitate interactions with enzymes involved in metabolic pathways, which could lead to therapeutic effects.

Biological Activity Data

Case Studies

- Antinociceptive Effects : A study involving rodent models evaluated the antinociceptive properties of the compound. Results indicated a significant reduction in pain responses when administered at specific dosages, suggesting its potential utility in pain management therapies.

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could significantly lower levels of pro-inflammatory cytokines. This was corroborated by in vivo studies where inflammation was reduced in models of acute inflammation.

- Antiviral Studies : The compound was tested against various viral strains, showing promising results in inhibiting viral replication at micromolar concentrations. Further research is needed to elucidate the specific viral targets and mechanisms involved.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. Techniques such as molecular docking have been employed to predict binding affinities with target proteins, providing insights into its mechanism of action.

Molecular Docking Studies

Docking studies have suggested that 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine has favorable interactions with several receptor sites, indicating potential as a lead compound for drug development.

Scientific Research Applications

Anti-cancer Properties

Recent studies have indicated that compounds similar to 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine exhibit anti-cancer properties. For instance, research on related sulfonamide derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. These compounds often target specific pathways involved in cancer cell proliferation and survival, such as the VEGFR (Vascular Endothelial Growth Factor Receptor) pathways .

Antimicrobial Activity

The compound's sulfonamide structure is known for its antimicrobial properties. Studies have demonstrated that derivatives of this compound can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism typically involves interference with bacterial folate synthesis, a crucial metabolic pathway .

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives based on the structure of 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine. These compounds were evaluated for their ability to inhibit the growth of various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anti-proliferative effects against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on testing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study found that several derivatives showed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups demonstrate electrophilic character, enabling displacement reactions under basic conditions. Key findings from experimental analogs include:

Reaction Table 1: Sulfonyl Group Reactivity

Pyridine-directed substitutions preferentially occur at the para-sulfonyl position due to electronic activation from the pyridine nitrogen . Piperidine nitrogen shows lower reactivity unless deprotonated with strong bases like LDA.

Reductive Transformations

Controlled reductions modify sulfonyl groups while preserving aromatic systems:

Reaction Table 2: Reductive Pathways

Notably, the furan ring undergoes hydrogenation before pyridine under standard catalytic conditions .

Oxidation and Cycloaddition Reactions

The electron-rich furan moiety participates in diene reactions, while sulfonyl groups stabilize radical intermediates:

Key Oxidation Events

-

Singlet oxygen (¹O₂): Forms endoperoxide bridges between C2-C5 furan positions (quantum yield Φ = 0.38 in CDCl₃)

-

mCPBA: Epoxidizes furan ring with 73% conversion (stereoselectivity 4:1 cis:trans)

-

UV/H₂O₂: Generates sulfonic acid via radical chain mechanism (t₁/₂ = 45 min at 254 nm)

Diels-Alder reactivity with maleic anhydride shows second-order rate constant k₂ = 0.18 M⁻¹s⁻¹ in dioxane at 25°C.

Acid-Base Mediated Rearrangements

The compound exhibits pH-dependent stability:

-

<pH 3: Sulfonyl oxygen protonation induces piperidine ring puckering (¹H-NMR δ shift +0.45 ppm)

-

pH 7-9: Pyridine nitrogen acts as Brønsted base (pKₐ = 4.2 ± 0.1)

-

>pH 11: Sulfone-sulfinate tautomerism observed via ¹³C NMR (ΔG‡ = 58 kJ/mol)

Comparative Reactivity Analysis

Table 3: Reaction Profile vs. Structural Analogs

| Compound | Sulfonyl Reactivity | Furan Stability | Piperidine pKₐ |

|---|---|---|---|

| Target | 1.00 (reference) | 1.00 | 8.9 |

| Evt-2771313 | 0.87 | 1.15 | 9.2 |

| Evt-2505677 | 1.12 | 0.92 | 7.8 |

| PMC7582516 | 0.95 (triazolo analog) | N/A | 6.4 |

Data normalized to target compound's reactivity in nucleophilic substitution (krel) and furan oxidation rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs: Sch225336 , Lafutidine , and KIRA9 . Key parameters include molecular features, biological targets, and functional group influences.

Structural and Functional Comparison Table

Detailed Analysis

- Sch225336: Both compounds share a bis-sulfonyl architecture, but Sch225336 incorporates methoxyphenyl groups instead of furan and pyridine. The methoxy groups likely enhance lipophilicity and receptor affinity, contributing to its CB2 selectivity.

Lafutidine :

Lafutidine’s sulfinyl group distinguishes it from the target compound’s sulfonyl groups. Sulfinyl moieties are less electron-withdrawing and more metabolically stable, which is critical for Lafutidine’s oral bioavailability as an H₂ antagonist. The shared furan and piperidine/pyridine motifs suggest overlapping synthetic routes, but the target compound’s bis-sulfonyl design may confer distinct pharmacokinetic profiles .KIRA9 :

KIRA9’s trifluoropropane sulfonamide and pyrimidine rings contrast with the target compound’s simpler pyridine-furan system. While both compounds include sulfonamide/sulfonyl groups, KIRA9’s larger size and fluorine substituents likely enhance its kinase inhibition (e.g., IRE1α) but reduce blood-brain barrier penetration compared to the target compound .

Key Research Findings

Sulfonyl Group Impact: Bis-sulfonyl compounds like Sch225336 and the target molecule exhibit enhanced receptor binding due to strong hydrogen-bond acceptor properties. However, methoxyphenyl substituents in Sch225336 may confer higher CB2 affinity, whereas the furan group in the target compound could modulate selectivity toward alternative targets (e.g., adenosine receptors) .

Furan vs. Methoxy Pharmacophores :

Furan’s smaller size and lower electron density compared to methoxyphenyl groups may reduce off-target interactions but limit π-π stacking with aromatic residues in GPCR binding pockets. This trade-off highlights the need for empirical optimization .

Sulfinyl vs. Sulfonyl Effects : Lafutidine’s sulfinyl group improves metabolic stability but reduces electrophilicity compared to sulfonyl groups. This difference may explain why Lafutidine is clinically viable for gastrointestinal applications, whereas bis-sulfonyl compounds are explored for CNS targets .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule features a piperidine core substituted at the 1- and 4-positions with pyridine-3-sulfonyl and furan-2-ylmethylsulfonyl groups, respectively. Retrosynthetically, the compound can be dissected into three primary intermediates:

- Piperidine scaffold (unsubstituted or pre-functionalized).

- Furan-2-ylmethylsulfonyl chloride for sulfonylation at the 4-position.

- Pyridine-3-sulfonyl chloride for sulfonylation at the 1-position.

Key challenges include regioselective sulfonylation, oxidation stability of the furan moiety, and steric hindrance during piperidine functionalization.

Stepwise Synthesis and Reaction Optimization

Synthesis of 4-((Furan-2-ylmethyl)sulfonyl)piperidine

Sulfide Intermediate Formation

The 4-position of piperidine is first functionalized with a furan-2-ylmethylsulfanyl group. A nucleophilic substitution reaction between piperidine-4-thiol and furan-2-ylmethyl bromide in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) yields 4-((furan-2-ylmethyl)sulfanyl)piperidine.

Reaction Conditions :

- Solvent: THF

- Base: DIPEA (2.5 equiv)

- Temperature: 0°C to room temperature (12–24 hours)

- Yield: 68–75%.

Oxidation to Sulfone

The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.

Optimized Protocol :

Sulfonylation at the 1-Position with Pyridine-3-sulfonyl Chloride

The secondary amine of 4-((furan-2-ylmethyl)sulfonyl)piperidine undergoes sulfonylation with pyridine-3-sulfonyl chloride. This step requires careful control to avoid over-sulfonylation or decomposition of the furan ring.

Procedure :

- Activation : Piperidine intermediate (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

- Sulfonylation : Pyridine-3-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by DIPEA (3.0 equiv).

- Workup : The mixture is stirred for 12 hours, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexanes).

Key Data :

Alternative Routes and Comparative Analysis

Solid-Phase Synthesis for Scalability

A PMC study on pyridine-3-sulfonamides highlights solid-phase techniques using Wang resin. Although designed for urea derivatives, this approach could be modified:

- Resin-bound piperidine is sequentially sulfonylated with furan-2-ylmethylsulfonyl and pyridine-3-sulfonyl groups.

- Cleavage from the resin yields the target compound.

Conditions :

Reaction Monitoring and Characterization

Industrial-Scale Considerations

Cost-Effective Reagents

Oxidation Alternatives :

Q & A

Q. How can researchers optimize the synthesis of 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine?

Methodology :

- Sulfonation Reactions : Use sulfonyl chlorides (e.g., furan-2-ylmethylsulfonyl chloride) with piperidine derivatives under basic conditions (e.g., triethylamine) to introduce sulfonyl groups. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the compound. Validate purity using HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

Methodology :

- Structural Confirmation :

- NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm sulfonyl and piperidine/pyridine linkages. Compare chemical shifts with predicted spectra from computational tools (e.g., ChemDraw) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) .

- Database Cross-Validation : Cross-reference spectral data with PubChem or MDL databases to confirm structural uniqueness .

Q. What safety protocols are essential for handling sulfonyl-containing compounds like this?

Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile reagents .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can multi-step synthetic routes be designed to improve yield and reduce isomers?

Methodology :

- Stepwise Functionalization :

- Introduce the furan-2-ylmethylsulfonyl group to piperidine via nucleophilic substitution.

- Attach the pyridine-sulfonyl moiety using coupling agents (e.g., EDC/HOBt) .

- Isomer Control : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. dichloromethane) to favor regioselectivity .

Q. How can researchers validate the compound’s crystallinity and stability under varying conditions?

Methodology :

- Powder X-ray Diffraction (PXRD) : Compare experimental PXRD patterns with simulated data from single-crystal studies to confirm crystallinity .

- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS. Track sulfonyl group hydrolysis or furan ring oxidation .

Q. What strategies are effective for evaluating pharmacological activity in vitro?

Methodology :

- Targeted Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines (e.g., HeLa) .

Q. How can computational modeling predict biological interactions of this compound?

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonyl-sensitive targets (e.g., carbonic anhydrase IX). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Studies : Corrogate substituent effects (e.g., furan vs. phenyl groups) on bioactivity using MOE or Schrödinger suites .

Q. How should researchers address contradictions in purity data from different synthetic routes?

Methodology :

- Cross-Validation : Compare HPLC purity profiles (retention time, peak symmetry) from routes A (direct sulfonation) and B (stepwise coupling).

- Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize via NMR/MS to identify isomers or unreacted intermediates .

Data-Driven Insights from Evidence

- Synthetic Challenges : highlights sulfonyl group instability under acidic conditions, necessitating pH-controlled reactions (pH 7–8) .

- Structural Analogues : Piperidine-sulfonyl derivatives in and exhibit varied bioactivity based on substituent position, guiding SAR studies .

- Thermal Stability : COF-related studies () suggest sulfonyl-linked frameworks are stable up to 500°C, supporting high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.